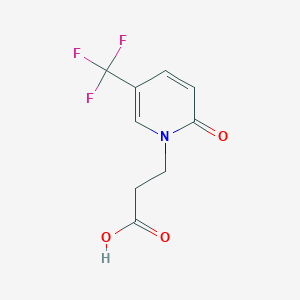

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

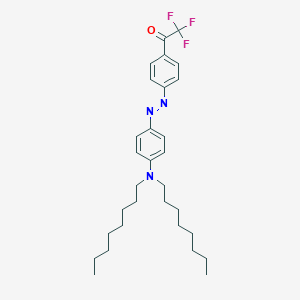

Synthesis Analysis

The synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid and related compounds involves several key steps, including condensation reactions and the use of specific reagents to introduce the trifluoromethyl group. A notable method involves the reaction of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of acyclic and heterocyclic compounds containing the trifluoromethyl group (Sokolov & Aksinenko, 2010).

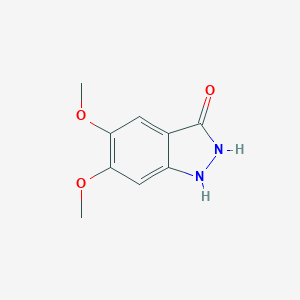

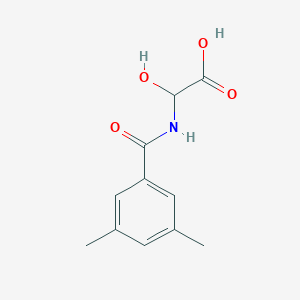

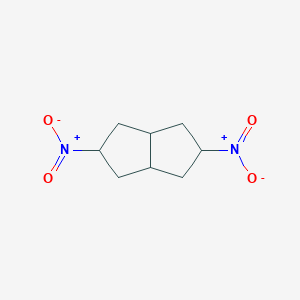

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid has been studied using techniques like X-ray crystallography. These studies reveal the presence of hydrogen bonding that influences the molecular geometry and stability. For instance, hydrogen bonding between the carboxylic acid proton and the oxo group of the heterocycle has been observed, contributing to the formation of unique chelate rings or infinite structures depending on the specific compound (Dobbin et al., 1993).

Chemical Reactions and Properties

The chemical reactions involving 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid include its participation in various organic synthesis pathways. One study highlights the oxidative coupling of alkanones with related compounds, demonstrating the reactivity and potential for forming complex molecules with significant biological activity (El-Abadelah et al., 2018).

Aplicaciones Científicas De Investigación

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties similar to the trifluoromethyl group in 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, are widely used in industrial and commercial applications. Their environmental degradation, particularly through microbial pathways, is crucial for understanding their environmental fate and effects. Studies have focused on the microbial degradation of these chemicals into perfluoroalkyl acids, highlighting the importance of evaluating environmental biodegradability through laboratory investigations (Liu & Avendaño, 2013).

Spectroscopic Studies on Acidity

The acidity of catalysts, such as zeolites, has been studied using nuclear magnetic resonance (NMR), which can be relevant to understanding the interactions and reactivity of chemicals like 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid. Such research provides insights into the quantitative measurement of proton concentration and the microdynamics of acidic protons, offering a basis for catalyst design and application (Pfeifer et al., 1985).

Environmental and Health Risks of Fluorinated Compounds

The persistence, bioaccumulation, and toxicity of fluorinated compounds, including those similar to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, have been critically reviewed. These studies compare the bioaccumulation potential of perfluorinated carboxylates and sulfonates, shedding light on the environmental and health implications of these chemicals (Conder et al., 2008).

Biotechnological Applications

Research has also explored the use of chemicals with structures similar to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid in biotechnological applications, such as the production of poly-D-3-hydroxybutyrate from CO2. This demonstrates the potential of utilizing such chemicals in green chemistry and biotechnology for sustainable materials production (Ishizaki et al., 2001).

Pharmacological Review of Related Compounds

While excluding specific information on drug use and side effects, it is worth noting that compounds with functional groups similar to those in 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid have been the subject of pharmacological reviews. These reviews call for further research into the bioactivities and potential therapeutic applications of such compounds, emphasizing their significance in medicinal chemistry (Naveed et al., 2018).

Propiedades

IUPAC Name |

3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)6-1-2-7(14)13(5-6)4-3-8(15)16/h1-2,5H,3-4H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNXVYFHRXGORP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1C(F)(F)F)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371826 |

Source

|

| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid | |

CAS RN |

175277-72-2 |

Source

|

| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.